

Technical Guide: Spectroscopic Data for 3-(N-Methylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(N-Methylaminocarbonyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-(N-Methylaminocarbonyl)phenylboronic acid**. The information is presented in a structured format to facilitate its use in research and development, particularly in the context of drug discovery and medicinal chemistry where this compound may serve as a key building block or intermediate.

Predicted NMR Data

Due to the limited availability of public experimental spectra for **3-(N-Methylaminocarbonyl)phenylboronic acid**, the following tables present predicted ^1H and ^{13}C NMR data. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are invaluable for structural verification and analysis.

Table 1: Predicted ^1H NMR Data for 3-(N-Methylaminocarbonyl)phenylboronic acid

Protons (Position)	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
Ar-H (2)	8.15	Singlet	1H	-
Ar-H (4)	7.95	Doublet	1H	7.6
Ar-H (5)	7.45	Triplet	1H	7.6
Ar-H (6)	7.85	Doublet	1H	7.6
N-H	6.20 (broad)	Singlet	1H	-
C-H ₃	2.85	Doublet	3H	4.8
B-(OH) ₂	8.30 (broad)	Singlet	2H	-

Note: Predicted chemical shifts are referenced to a standard solvent, typically CDCl₃ or DMSO-d₆. The broadness of the N-H and B-(OH)₂ signals is due to quadrupolar broadening and chemical exchange.

Table 2: Predicted ¹³C NMR Data for 3-(N-Methylaminocarbonyl)phenylboronic acid

Carbon (Position)	Predicted Chemical Shift (ppm)
C=O	168.5
C-B (1)	135.0 (broad)
C-3	134.5
C-5	128.5
C-4	128.0
C-6	131.0
C-2	133.0
N-CH ₃	26.5

Note: The signal for the carbon attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe.

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules such as **3-(N-Methylaminocarbonyl)phenylboronic acid**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **3-(N-Methylaminocarbonyl)phenylboronic acid** for ^1H NMR, and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO- d_6 , CDCl_3 , or Methanol- d_4). The choice of solvent can affect the chemical shifts.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Operation

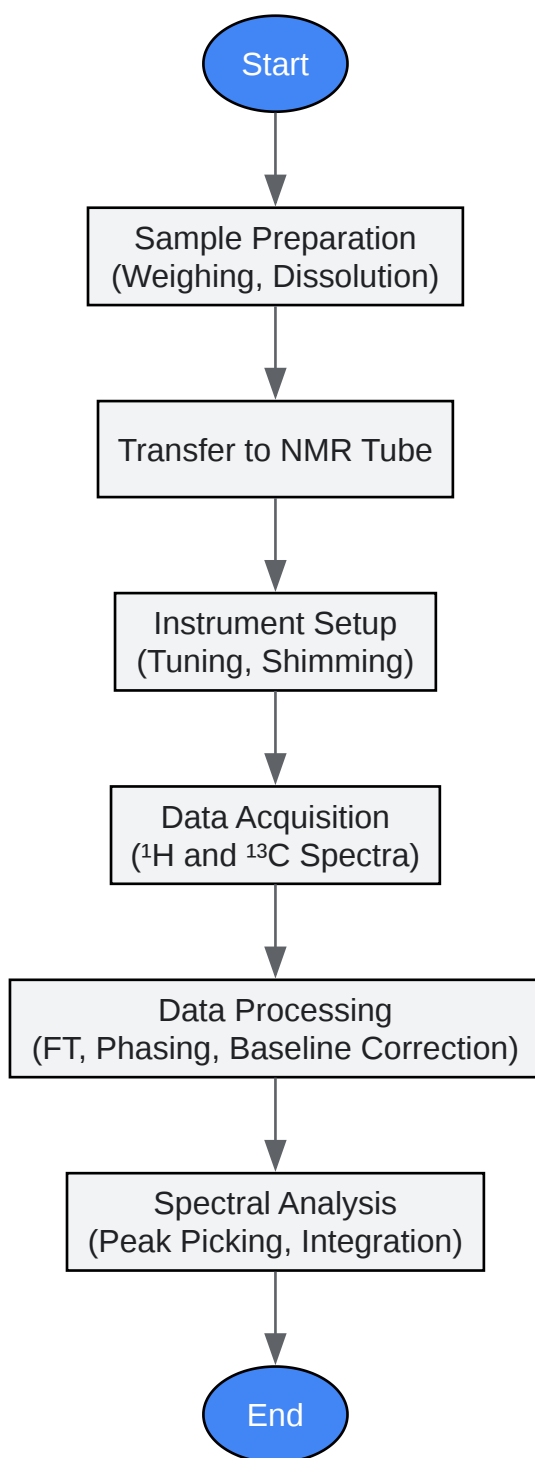
- **Instrument Setup:** Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.
- **Sample Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.
- **Locking:** Lock the spectrometer onto the deuterium signal of the solvent.
- **Parameter Setup for ^1H NMR:**
 - **Pulse Sequence:** A standard single-pulse sequence is typically used.

- Acquisition Time (at): 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans (ns): 8-16 scans, depending on the sample concentration.
- Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.
- Parameter Setup for ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
 - Acquisition Time (at): 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans (ns): 1024 or more scans are often required due to the low natural abundance of ^{13}C .
 - Spectral Width (sw): A range of 0 to 200 ppm is typical for organic molecules.
- Data Acquisition: Initiate the acquisition process.
- Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
- Referencing: Calibrate the chemical shift scale using the residual solvent peak as a reference.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for NMR data acquisition.

Caption: Chemical structure of **3-(N-Methylaminocarbonyl)phenylboronic acid**.



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Caption: General workflow for NMR data acquisition and analysis.

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